3-Ethyl-2-oxopyrrolidine-3-carbonitrile
Description
3-Ethyl-2-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative characterized by a five-membered saturated ring system with a ketone group at position 2, an ethyl substituent, and a nitrile group at position 2. This compound’s structural features confer unique electronic and steric properties, making it relevant in medicinal chemistry and synthetic intermediates. Key attributes include:
- Core structure: Pyrrolidine (saturated five-membered ring).
- Substituents: Ethyl and nitrile groups at C3, ketone at C2.
- Synthetic relevance: Likely synthesized via nucleophilic addition or cyclization reactions involving nitrile precursors.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-2-7(5-8)3-4-9-6(7)10/h2-4H2,1H3,(H,9,10) |
InChI Key |
YWBKOGYEXZXVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
Structural features :
- Core : Decahydro-1,6-naphthyridine (bicyclic, 10-membered saturated ring system).
- Substituents : Ethyl ester at C6, ketone at C2.
- Stereochemistry : Two isomers identified due to differing ring conformations.
Key differences :
- Ring size and rigidity: The naphthyridine core introduces greater conformational rigidity compared to the monocyclic pyrrolidine.
- Functional groups : The ester group (vs. nitrile in the target compound) alters polarity and hydrogen-bonding capacity.
- Synthesis : Prepared via hydrogenation of a diastereomeric oxime intermediate using Raney nickel, highlighting distinct synthetic pathways compared to simpler pyrrolidine derivatives .
Table 1: Comparative Data
Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile Derivatives
Structural features :
- Core : Spiro system combining indoline and pyrrolidine rings.
- Substituents : Nitrile at C3′, thiophene, indole, and methoxy groups.
- Conformation: Non-planar spiro junction introduces steric constraints.
Key differences :
- Electronic effects : The nitrile group in the spiro compound participates in conjugation with adjacent carbonyl groups, as evidenced by bond angles (e.g., O2—C25—N3 = 126.6°) .
- Applications : Such spiro compounds are often explored for biological activity (e.g., kinase inhibition), whereas the target pyrrolidine may serve as a building block.
Table 2: Structural Comparison
1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Structural features :
- Core : Dihydropyridine (partially unsaturated six-membered ring).
- Substituents : 3-Ethylphenyl at N1, methyl groups at C4 and C6, nitrile at C3.
Key differences :
- Aromaticity vs. saturation : The dihydropyridine core is less saturated than pyrrolidine, influencing redox properties.
- Substituent positioning : The 3-ethylphenyl group introduces steric bulk distinct from the target compound’s C3 ethyl group.
- Crystallographic data : Dihedral angles (e.g., C8–C9–C10 = 178.37°) indicate near-planar arrangements of substituents, contrasting with pyrrolidine’s puckered geometry .
Table 3: Functional Group Impact
| Property | This compound | 1-(3-Ethylphenyl)dihydropyridine-3-carbonitrile |
|---|---|---|
| Ring type | Fully saturated | Partially unsaturated |
| Key functional groups | Nitrile, ketone | Nitrile, ketone, aromatic phenyl |
| Steric hindrance | Moderate (ethyl at C3) | High (3-ethylphenyl at N1) |
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